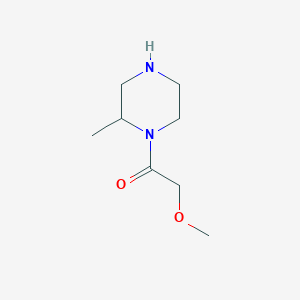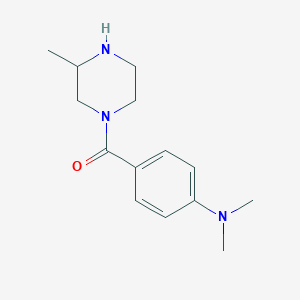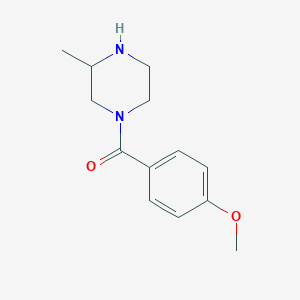
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one, commonly referred to as 3-nitro-1H-pyrazol-1-yl-4-nitrophenyl ethanone (NPEN), is a synthetic compound that has been used in scientific research for a variety of purposes. It has been studied for its ability to interact with biological systems, as well as its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Research has focused on the synthesis and structural characterization of pyrazoline and pyrazole derivatives, demonstrating the importance of these compounds in the development of materials with specific molecular architectures. For instance, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the role of weak intermolecular interactions in crystal packing through Hirshfeld surface analysis (Delgado et al., 2020). Similarly, Kumar et al. (2022) conducted a study on 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, utilizing X-ray diffraction, NMR spectroscopy, and Hirshfeld surface analysis to explore intermolecular interactions (Kumar et al., 2022).
Molecular Modeling and Docking Studies
The synthesis of novel compounds often leads to molecular modeling and docking studies to explore potential pharmaceutical applications. The research by Ravula et al. (2016) on novel pyrazoline derivatives highlights the use of microwave-assisted synthesis for creating compounds with potential anti-inflammatory and antibacterial properties, supported by molecular docking studies to predict the biological activity (Ravula et al., 2016).
Reaction Mechanisms and Synthetic Pathways
Investigations into the synthetic pathways and reaction mechanisms of pyrazole derivatives reveal insights into their potential for creating complex molecular structures. For example, Kimbaris et al. (2004) explored novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis, showcasing unusual Truce–Smiles type rearrangements, indicative of the synthetic versatility of nitrophenyl-pyrazole compounds (Kimbaris et al., 2004).
Environmental and Green Chemistry
Yang et al. (2014) developed an environmentally benign route for the large-scale preparation of an oxazolidinone antibacterial candidate, highlighting the role of pyrazole derivatives in the development of sustainable pharmaceutical manufacturing processes (Yang et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-10(7-13-6-5-11(12-13)15(19)20)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWARCRJKFBADLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6362297.png)

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)